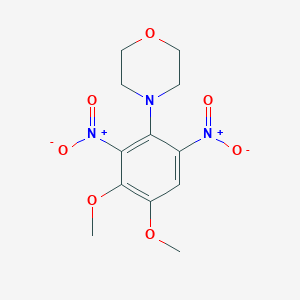

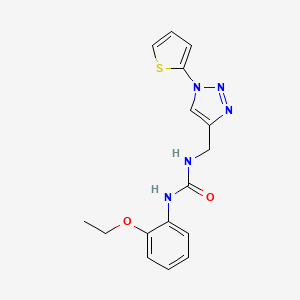

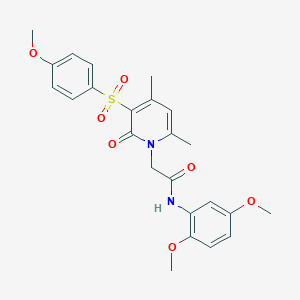

4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine, also known as 4-DMPPM, is a nitrogen-containing heterocyclic compound that has a wide range of applications in the fields of medicinal chemistry and synthetic organic chemistry. It is a versatile building block that can be used to synthesize a variety of compounds with potential therapeutic value. This compound has been used in a variety of scientific research applications, including drug discovery, drug delivery, and pharmacological studies.

Scientific Research Applications

Hydrogen Bonding and Crystal Structure

Hydrogen Bonding in Solid Morpholinium 2,4-dinitrophenolate : This study by Majerz, Głowiak, and Koll (1996) investigates the structure of morpholinium 2,4-dinitrophenolate using X-ray diffraction, focusing on the hydrogen bonding and ionic character of the compound. The morpholinium and 2,4-dinitrophenolate moieties are linked by hydrogen bonds, with spectral characteristics compared to related 2,4-dinitrophenolates, highlighting the compound's structural and bonding attributes Majerz, Głowiak, & Koll, 1996.

Chemical Synthesis and Optimization

Optimization of 4-phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity : Boschelli et al. (2001) report on the synthesis and optimization of 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile derivatives, showing increased inhibition of Src kinase activity and Src-mediated cell proliferation, with the introduction of a morpholine group enhancing the compound's potency Boschelli et al., 2001.

Spectroscopic and Electrochemical Studies

Synthesis, Spectroscopic, and Electrochemical Investigations of Vic-Dioximes : Kilic, Taş, Gümgüm, and Yilmaz (2006) synthesized vic-dioxime ligands containing a morpholine group, exploring their structures and electrochemical properties. The study provides insights into the ligands' redox properties and potential applications in coordination chemistry Kilic, Taş, Gümgüm, & Yilmaz, 2006.

Luminescence and Sensing Applications

A Lysosome-Targeting Colorimetric and Fluorescent Dual Signal Probe for Sensitive Detection and Bioimaging of Hydrogen Sulfide : Wu et al. (2018) developed a lysosome-targeting fluorescent probe, demonstrating its application in detecting hydrogen sulfide with high selectivity and sensitivity, illustrating the use of morpholine derivatives in bioimaging and sensing applications Wu et al., 2018.

Fungicide Analysis

Gas Chromatographic-Mass Spectrometric Method for the Analysis of Dimethomorph Fungicide : Hengel and Shibamoto (2000) developed an analytical method for determining dimethomorph residues in dried hops, utilizing a morpholine derivative as a fungicide. This study emphasizes the compound's role in agricultural applications and the importance of residue analysis for food safety Hengel & Shibamoto, 2000.

properties

IUPAC Name |

4-(3,4-dimethoxy-2,6-dinitrophenyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O7/c1-20-9-7-8(14(16)17)10(13-3-5-22-6-4-13)11(15(18)19)12(9)21-2/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPUTDACEPMVPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)[N+](=O)[O-])N2CCOCC2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethoxy-2,6-dinitrophenyl)morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2819706.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2819710.png)

![4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2819722.png)

![5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2819723.png)

![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2819727.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2819728.png)